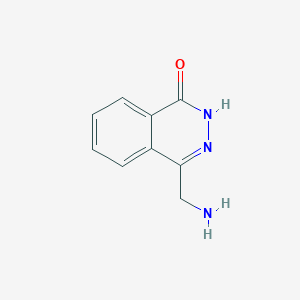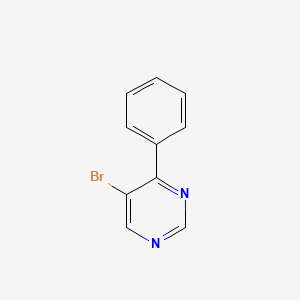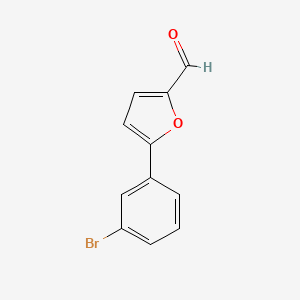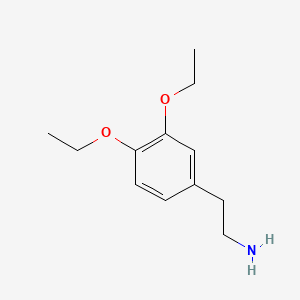
6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid
Overview
Description
6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C17H12FNO2 and a molecular weight of 281.28 g/mol. This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is the ATPase domain of human Topoisomerase II alpha (hTopoIIα) . hTopoIIα is an essential enzyme that alters the topologic states of DNA during transcription, and its inhibition can lead to effective anticancer activity .
Mode of Action
The compound interacts with the ATPase domain of hTopoIIα, inhibiting the enzyme’s activity . This interaction disrupts the normal function of the enzyme, leading to changes in DNA topology and ultimately cell death .
Biochemical Pathways
The inhibition of hTopoIIα affects the DNA replication and transcription pathways . This disruption can lead to DNA damage, cell cycle arrest, and apoptosis, which are downstream effects of the compound’s action .
Result of Action
The compound exhibits significant anticancer activity. It has been shown to be more potent than doxorubicin, a commonly used anticancer drug, against various carcinoma cell lines . The compound induces apoptosis, as evidenced by DNA fragmentation patterns observed in treated cells .
Biochemical Analysis
Biochemical Properties
6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of topoisomerase IIα, an enzyme crucial for DNA replication and cell division . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells. Additionally, this compound exhibits strong binding affinity to ATPase domains, further enhancing its anticancer properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cytotoxicity in several carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it promotes apoptotic DNA fragmentation, a hallmark of programmed cell death, in MCF-7 and HEK-293 cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to the ATPase domain of topoisomerase IIα, inhibiting its activity and leading to the accumulation of DNA breaks . This binding interaction is crucial for its anticancer activity. Additionally, the compound induces changes in gene expression, promoting the expression of pro-apoptotic genes and downregulating anti-apoptotic genes . These molecular mechanisms collectively contribute to its potent anticancer effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It undergoes gradual degradation when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to be effective in inhibiting tumor growth without causing significant toxicity . High doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The compound also interacts with various cofactors, influencing metabolic flux and altering metabolite levels . These interactions are crucial for its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its cytotoxic effects. It also shows preferential distribution to tumor tissues, enhancing its therapeutic potential . The localization and accumulation of the compound are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and topoisomerase IIα . This nuclear localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus. The subcellular localization of this compound is essential for its ability to induce DNA damage and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogen atom (such as bromine) from a precursor like 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted derivatives.
Cyclization and Cycloaddition: These reactions are used to form the quinoline ring system.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium or copper catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Cyclization: Catalysts such as copper salts and ligands like proline are used.
Cross-Coupling: Palladium or copper catalysts are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs with antibacterial, antineoplastic, and antiviral activities.
Biological Studies: The compound is studied for its effects on cellular viability and apoptosis in various carcinoma cell lines.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials for electronic applications.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylquinoline-4-carboxylic acid
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
Uniqueness
6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its fluorine atom enhances its biological activity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGJYFAYYQRGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214786 | |
| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130507-38-9 | |
| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130507-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)
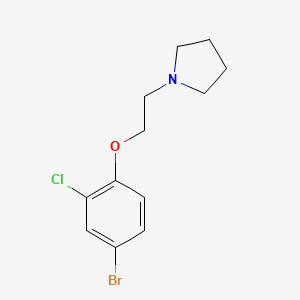

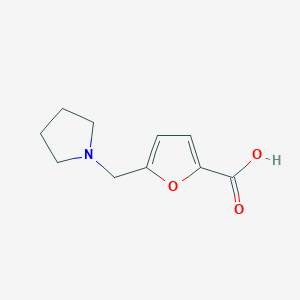
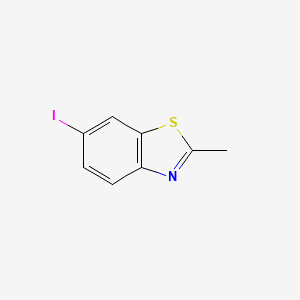
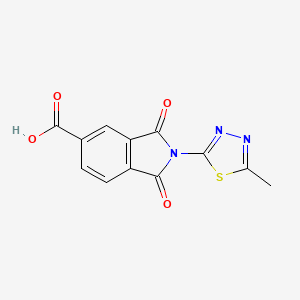


![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)
